1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride
Description
Properties
CAS No. |
1349717-78-7 |
|---|---|
Molecular Formula |
C10H17Cl2FN2S |
Molecular Weight |
287.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the fluorothiophene moiety: This step often involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Final amination and salt formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives .
Scientific Research Applications
1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorothiophene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and substituents of related compounds:
Biological Activity
1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride (CAS 1245771-51-0) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 214.31 g/mol |
| Molecular Formula | C10H15FN2S |
| SMILES | C1CN(CCC1C2=CC=C(S2)F)CCN(C)C |
| InChI | InChI=1S/C10H15FN2S/c11-8(12)7-6-5-4-3-2/h3-7H,1H2,11H3,(H,12,13) |
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit affinity for serotonin and norepinephrine receptors, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, the fluorinated thiophene moiety enhances its lipophilicity, potentially improving blood-brain barrier penetration.
Antidepressant Effects
Research indicates that this compound may exhibit antidepressant-like effects in animal models. In a study assessing its impact on behavior in the forced swim test, the compound significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs .
Anxiolytic Properties
In preclinical studies, the compound demonstrated anxiolytic properties through the elevated plus maze test. Animals treated with the compound spent more time in open arms compared to controls, indicating reduced anxiety-like behavior .
Neuroprotective Effects
The compound also shows promise as a neuroprotective agent. In vitro studies have revealed that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is believed to be mediated by the modulation of antioxidant enzyme activities .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
- Study on Antidepressant Activity :
- Study on Anxiolytic Effects :
- Neuroprotection Study :
Q & A
Q. What methodologies are used to study neuropharmacological effects?
- In Vivo Models :
- Electrophysiology : Patch-clamp recordings in hippocampal slices to assess NMDA receptor modulation .
- Microdialysis : Measure extracellular dopamine in rat striatum post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
